
Unii-H5khp6OQ62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLV-317 es un compuesto químico conocido por su papel como antagonista del receptor de neuroquinina-1. Tiene actividad oral y es eficaz para contrarrestar los efectos inducidos por la sustancia P . La fórmula molecular de SLV-317 es C30H33Cl2F6N7O2, y tiene un peso molecular de 708.53 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SLV-317 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores bajo condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. Se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Métodos de Producción Industrial
Los métodos de producción industrial para SLV-317 están diseñados para optimizar el rendimiento y la pureza, al tiempo que garantizan la rentabilidad y la escalabilidad. Estos métodos generalmente implican reacciones químicas a gran escala, procesos de purificación y medidas de control de calidad para producir SLV-317 en grandes cantidades .
Análisis De Reacciones Químicas
Tipos de Reacciones
SLV-317 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran SLV-317 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura, la presión y el solvente, dependen del tipo de reacción que se esté llevando a cabo .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de SLV-317 dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos se analizan típicamente utilizando técnicas como la cromatografía y la espectroscopia para determinar su estructura y pureza .
Aplicaciones Científicas De Investigación
SLV-317 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor de neuroquinina-1.
Biología: Empleado en la investigación sobre los efectos biológicos del antagonismo del receptor de neuroquinina-1.
Medicina: Investigado por sus posibles efectos terapéuticos en afecciones que involucran la sustancia P, como el dolor y la inflamación.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor de neuroquinina-1
Mecanismo De Acción
SLV-317 ejerce sus efectos antagonizando el receptor de neuroquinina-1, que es un receptor acoplado a proteína G involucrado en varios procesos fisiológicos. Al bloquear la unión de la sustancia P a este receptor, SLV-317 inhibe las vías de señalización descendentes que median los efectos de la sustancia P. Este mecanismo es particularmente relevante en el contexto del dolor y la inflamación, donde la sustancia P juega un papel clave .
Comparación Con Compuestos Similares
SLV-317 es único entre los antagonistas del receptor de neuroquinina-1 debido a su estructura química específica y propiedades farmacológicas. Compuestos similares incluyen:
Aprepitant: Otro antagonista del receptor de neuroquinina-1 utilizado en el tratamiento de las náuseas y los vómitos inducidos por la quimioterapia.
Fosaprepitant: Un profármaco de aprepitant con efectos farmacológicos similares.
Rolapitant: Un antagonista del receptor de neuroquinina-1 de acción prolongada utilizado para indicaciones similares
SLV-317 destaca por su afinidad de unión específica y actividad oral, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C30H33Cl2F6N7O2 |
|---|---|
Peso molecular |
708.5 g/mol |
Nombre IUPAC |
[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1 |
Clave InChI |
QBQHUKKLUVZUBC-MQWQBNKOSA-N |
SMILES isomérico |
C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
SMILES canónico |
C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
Sinónimos |
3-(((2R)-1-(3,5-bis(trifluoromethyl)benzoyl)-4-((5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl)methyl)piperazinyl)methyl)-1H-indole dihydrochloride SLV317 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


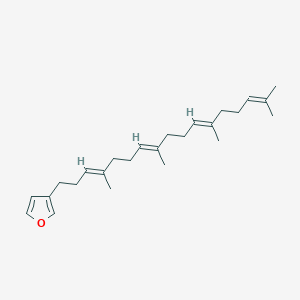

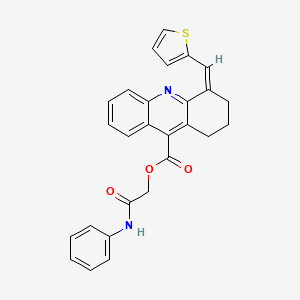
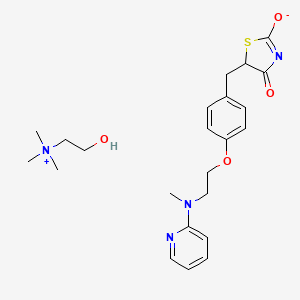

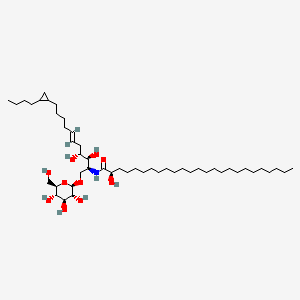


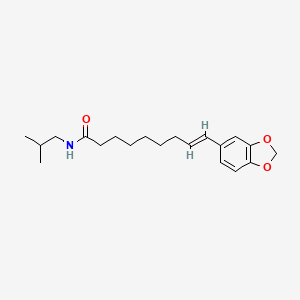

![4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol](/img/structure/B1256612.png)
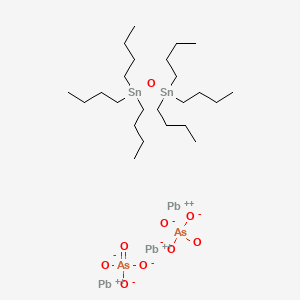
![tris[(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-(hydroxy-kappaO)-4,6-dimethyl-7-oxohepta-2,4-dienamidato-kappaO]iron](/img/structure/B1256614.png)
![9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide](/img/structure/B1256616.png)
